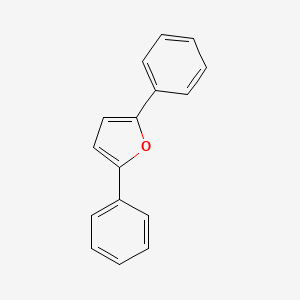
2,5-二苯基呋喃
描述
2,5-Diphenylfuran is an organic heterocyclic compound that belongs to the class of 2,5-diphenylfurans . It contains a furan ring substituted with a phenyl group at the C2- and C5-positions . The molecular formula is C16H12O, and the molecular weight is 218.2500 .
Synthesis Analysis
The synthesis of 2,5-Diphenylfuran can be achieved through a transition-metal-free continuous-flow process . This process involves the direct transformation of 1,3-dienes into 2,5-diarylfurans using a simple oxidation-dehydration sequence . The oxidation step is realized using singlet oxygen, and the intermediate endoperoxide is dehydrated under metal-free conditions and at ambient temperature using the Appel reagent .Molecular Structure Analysis
2,5-Diphenylfuran contains a total of 31 bonds, including 19 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 furane .Chemical Reactions Analysis
The chemical reactions involving 2,5-Diphenylfuran include the regeneration of singlet oxygen from 2,5-Diphenylfuran endoperoxide produced by a dye-sensitized oxygenation . After the photoreaction, the thermolysis of the endoperoxide occurs to regenerate 2,5-Diphenylfuran and singlet oxygen and to produce cis-1,2-dibenzoylethylene simultaneously .Physical And Chemical Properties Analysis
2,5-Diphenylfuran is a solid at 20°C . It has a molecular weight of 218.2500 . It is soluble in methanol .科学研究应用
Singlet Oxygen Regeneration
2,5-Diphenylfuran has been utilized in the efficient regeneration of singlet oxygen . This process involves the dye-sensitized oxygenation of 2,5-Diphenylfuran to produce an endoperoxide, which upon photoreaction, can regenerate 2,5-Diphenylfuran and singlet oxygen . This reaction is significant for its high quantum yield and the potential for a chain process to produce the furan endoperoxide.
Cancer Therapy
A novel derivative of 2,5-Diphenylfuran has been synthesized as a potential p53-MDM2 interaction inhibitor , which is a crucial target for cancer therapy . The derivative, 2,5-diphenyl-furan 3,4-dimethyl dicarboxylate (DPFDCA), has shown promising results in molecular docking studies and could potentially inhibit the p53-MDM2 interaction by blocking the p53-binding domain of MDM2.
安全和危害
未来方向
The future directions for 2,5-Diphenylfuran could involve its use in medicinal chemistry and as optoelectronic materials, including short-chain linearly conjugated furan oligomers . It is also a promising potential substrate for oxidative homocoupling, lithiation followed by modification, bromination, and subsequent cross-coupling reactions .
作用机制
Target of Action
The primary target of 2,5-Diphenylfuran is Metallo-beta-lactamase L1 , a protein found in Pseudomonas maltophilia . This protein plays a crucial role in the organism’s resistance to beta-lactam antibiotics by breaking down the antibiotic’s beta-lactam ring, rendering it ineffective .
Mode of Action
It is known that 2,5-diphenylfuran has a high activity against imipenem, a type of carbapenem antibiotic . This suggests that 2,5-Diphenylfuran may inhibit the function of Metallo-beta-lactamase L1, thereby preventing the breakdown of the antibiotic and enhancing its effectiveness .
Biochemical Pathways
Given its target, it is likely involved in the pathway related to antibiotic resistance inPseudomonas maltophilia .
Result of Action
Its potential inhibition of metallo-beta-lactamase l1 could prevent the breakdown of certain antibiotics, thereby enhancing their effectiveness againstPseudomonas maltophilia .
属性
IUPAC Name |
2,5-diphenylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPDHIIPAKIKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022142 | |
| Record name | 2,5-Diphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenylfuran | |
CAS RN |
955-83-9 | |
| Record name | 2,5-Diphenylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diphenylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diphenylfuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Diphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diphenylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIPHENYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FGD8BE3PZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,5-diphenylfuran?
A1: The molecular formula of 2,5-diphenylfuran is C16H12O. Its molecular weight is 220.26 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize 2,5-diphenylfuran?
A2: Various spectroscopic methods are employed to characterize 2,5-diphenylfuran, including: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to determine the structure and purity. [, ]* Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups and confirms structural features. []* UV-Vis Spectroscopy: This technique helps analyze the compound's absorption and transmission of light within the ultraviolet-visible spectrum. [, ]* Fluorescence Spectroscopy: This method examines the compound's emission of light after excitation, providing insights into its electronic structure and interactions. [, , ]
Q3: What is the significance of the observed Lorentzian line shape broadening in the high-resolution spectra of 2,5-diphenylfuran?
A3: The broadening of approximately 76 MHz observed in the electronic origin bands of 2,5-diphenylfuran suggests a short fluorescence lifetime. This shorter lifetime compared to analogs like fluorene, carbazole, and dibenzofuran, is likely attributed to the presence of the oxygen atom within the furan ring. []
Q4: How does the incorporation of 2,5-diphenylfuran into polymers influence their properties?
A4: The inclusion of 2,5-diphenylfuran within polymers can significantly alter their properties, impacting their luminescence behavior and thermal stability:* Photoluminescence: 2,5-diphenylfuran-containing polymers, especially in solid films, often exhibit strong blue excimer emission. []* Thermal Stability: Polymers incorporating 2,5-diphenylfuran generally show good thermal stability, with a 10% weight loss typically observed above 480°C under nitrogen atmosphere. []
Q5: How does 2,5-diphenylfuran participate in singlet oxygen reactions?
A5: 2,5-Diphenylfuran acts as an efficient quencher of singlet oxygen (1O2). In dye-sensitized photooxygenation reactions, it reacts with 1O2 to form an endoperoxide. [, , ]
Q6: Can the endoperoxide formed from 2,5-diphenylfuran regenerate singlet oxygen?
A6: Yes, the endoperoxide formed from the reaction of 2,5-diphenylfuran with singlet oxygen undergoes thermolysis to regenerate both 2,5-diphenylfuran and singlet oxygen. This reversible conversion has been observed with thiazine and xanthene dyes. []
Q7: How efficient is the regeneration of singlet oxygen from the 2,5-diphenylfuran endoperoxide?
A7: The regeneration of singlet oxygen from the endoperoxide is quite efficient, with a maximum quantum yield of 4.5 observed in the Methylene Blue-sensitized oxygenation of 2,5-diphenylfuran. []
Q8: What computational methods have been used to study 2,5-diphenylfuran and its derivatives?
A8: Computational chemistry techniques, such as Huckel–McLachlan calculations, are used to analyze the electron spin densities of 2,5-diphenylfuran radical anions and to predict the effects of substituents on their properties. [, ]
Q9: How does altering the position of substituents on the furan ring impact the biological activity of 2,5-diphenylfuran derivatives?
A9: The positioning of substituents on the furan ring has significant implications for biological activity:* 2,5-Diphenylfurans: These derivatives can be modified into antiestrogens with preferential binding to estrogen receptor alpha (ERα). []* 2,4-Diphenylfurans: These isomers exhibit a loss of ERα selectivity and display potential as ERβ agonists when incorporating specific alkyl and hydroxyl substituents. []
Q10: What is the significance of dicationic 2,5-diphenylfuran derivatives in medicinal chemistry?
A10: Dicationic 2,5-diphenylfuran derivatives, particularly those containing guanidine or amidine groups, demonstrate promising antimicrobial activities. These compounds exhibit high binding affinities to DNA, especially in AT-rich regions, suggesting their potential to disrupt crucial DNA-dependent processes. [, ]
Q11: Are there any studies on the biological activity of 2,5-diphenylfuran derivatives?
A11: Yes, research suggests potential applications in various areas:* Antimicrobial Activity: Dicationic 2,5-diphenylfuran derivatives show promising activity against various microorganisms, including Mycobacterium tuberculosis and fungal species like Candida albicans. []* Antiestrogenic Activity: Modifications of 2,5-diphenylfurans can yield compounds with antiestrogenic properties, indicating potential applications in estrogen-related conditions. []* Anticancer Activity: Studies suggest that certain 2,5-diphenylfuran derivatives might exhibit cytotoxic effects against specific cancer cell lines, warranting further investigation. []
Q12: How is 2,5-diphenylfuran typically detected and quantified in chemical reactions?
A12: Common methods for detection and quantification include:* Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with UV detection is used for separation and quantification. []* Spectroscopic Methods: UV-Vis spectroscopy is utilized to monitor the consumption of 2,5-diphenylfuran or the formation of its reaction products. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



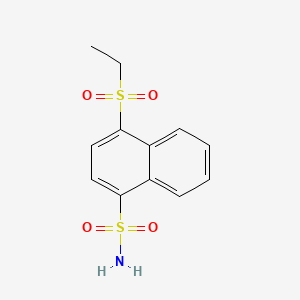
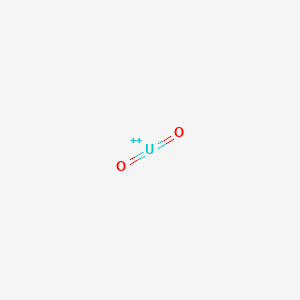
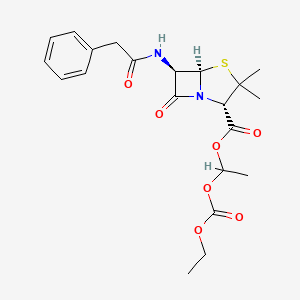

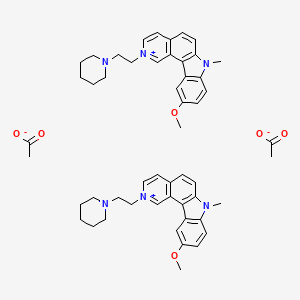
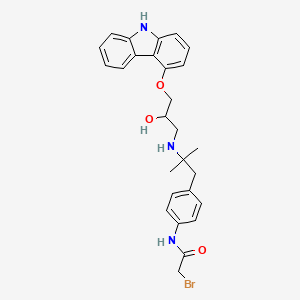
![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)
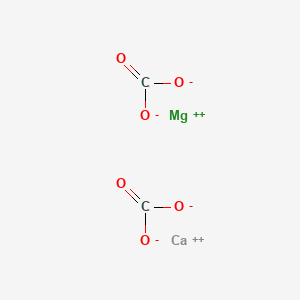


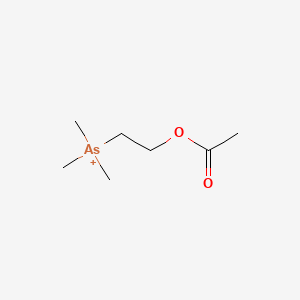

![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)
